molecular formula C14H17NO2 B1307076 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde CAS No. 876898-34-9

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde

Cat. No. B1307076
CAS RN: 876898-34-9
M. Wt: 231.29 g/mol
InChI Key: WVJLRAZNAZXVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H17NO2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can be achieved through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives, such as 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .


Molecular Structure Analysis

The molecular structure of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 231.3 .


Chemical Reactions Analysis

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This indicates that they could be used in the development of treatments for HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This means they could be used in the development of treatments for conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have been found to exhibit antitubercular activity . This makes them potentially useful in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This indicates that they could be used in the development of treatments for diabetes.

Future Directions

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives have potential applications in the field of medicinal and pharmaceutical chemistry . They can be used to generate biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLRAZNAZXVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.